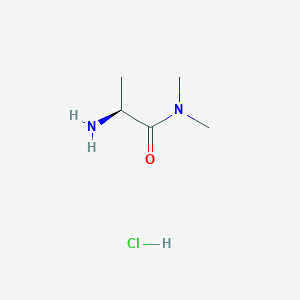

(S)-2-amino-N,N-dimethylpropanamide HCl

Beschreibung

(S)-2-Amino-N,N-dimethylpropanamide HCl (CAS: 78608-72-7) is a chiral amine derivative with a molecular formula of C₅H₁₃ClN₂O and a molar mass of 152.62 g/mol . It is classified as a laboratory chemical and intermediate in pharmaceutical synthesis. Key characteristics include:

- Structure: Features a dimethylamide group, a primary amine, and a chiral center at the second carbon (S-configuration).

- Hazards: Classified under GHS as Acute Toxicity (Oral Category 4; H302), Skin Irritation (Category 2; H315), Eye Irritation (Category 2A; H319), and Respiratory Tract Irritation (H335) .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N,N-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZDXUKDVJVSS-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-79-3 | |

| Record name | (2S)-2-amino-N,N-dimethylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(S)-2-amino-N,N-dimethylpropanamide hydrochloride, commonly referred to as (S)-DMAPA HCl, is a chiral amide compound with significant biological activity. This article explores its mechanisms of action, biological interactions, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

(S)-DMAPA HCl possesses a unique chemical structure characterized by an amino group, a dimethylamino group, and a propanamide backbone. This chiral nature allows it to exhibit specific stereochemical properties that influence its biological interactions. The compound is often utilized as an intermediate in organic synthesis and has been investigated for its therapeutic potential.

The biological activity of (S)-DMAPA HCl primarily involves its interaction with various biological targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these proteins, influencing several biochemical pathways. The specific mechanism of action can vary based on the context in which the compound is applied:

- Enzyme Interaction : (S)-DMAPA HCl can inhibit or activate enzymes, thereby altering their catalytic activities. This modulation can lead to changes in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, affecting signal transduction processes within cells.

Case Studies and Experimental Results

- Enzyme Modulation : Studies have shown that (S)-DMAPA HCl can significantly influence enzyme activities involved in metabolic processes. For instance, it has been observed to enhance the activity of certain proteases while inhibiting others, indicating its potential as a therapeutic agent in regulating protein turnover.

- Cell Viability Studies : In vitro experiments have demonstrated that (S)-DMAPA HCl exhibits protective effects on various cell types under stress conditions. For example, it has been shown to improve cell viability in pancreatic β-cells exposed to endoplasmic reticulum (ER) stress, with an EC50 value indicating effective concentration levels for protective activity .

- Neurotransmitter Interaction : Research indicates that (S)-DMAPA HCl may influence neurotransmitter systems. In animal models, administration of the compound has been linked to alterations in dopamine and serotonin levels, suggesting potential implications for mood regulation and neuroprotection .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-DMAPA HCl, it is essential to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (R)-2-amino-N,N-dimethylpropanamide HCl | Enantiomer with opposite stereochemistry | Potentially different receptor interactions |

| N,N-Dimethylpropanamide | Lacks chiral center | Generally lower biological activity |

| 2-Amino-N,N-dimethylbutanamide | Contains an additional carbon | Variations in enzyme interaction profiles |

This table highlights how the chirality and structural differences between these compounds can lead to varying biological activities.

Applications in Research and Medicine

(S)-DMAPA HCl is being explored for several applications:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing novel therapeutics targeting metabolic disorders.

- Biochemical Research : As a tool for studying protein-ligand interactions, (S)-DMAPA HCl aids researchers in elucidating enzyme mechanisms.

- Neuroscience : Investigations into its effects on neurotransmitter systems may pave the way for new treatments for mood disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Enantiomeric Pair: (R)-2-Amino-N,N-dimethylpropanamide HCl

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Configuration | S | R |

| CAS Number | 78608-72-7 | 1384435-39-5 |

| Hazards | H302, H315, H319, H335 | Not explicitly reported |

Backbone Variants

a) 2-Amino-N,N-dimethylacetamide HCl

- CAS: Not explicitly provided; synonyms include N,N-Dimethylglycinamide hydrochloride .

- Molecular Formula : C₄H₁₁ClN₂O.

- Key Difference: Shorter carbon chain (acetamide vs.

b) 2-Chloro-N,N-dimethylpropanamide

- CAS : 10397-68-9 .

- Molecular Formula: C₅H₉ClNO.

- Key Difference : Chlorine substituent at the α-position increases electrophilicity, raising reactivity in nucleophilic substitution reactions .

Pharmacologically Active Derivatives

a) (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide

- Structure : Modified with a halogenated benzyl group and isopropyl moiety .

- Application : Likely a bioactive intermediate in kinase or receptor-targeted therapies, though specific data are unavailable.

b) N-Substituted-(S)-2-Chloropropanamide

Pharmacological and Toxicological Insights

- This compound lacks detailed in vivo data but shares synthetic pathways with compounds like IV-34e, an HDAC inhibitor precursor .

- Acute Toxicity : Oral LD₅₀ values are unquantified, but precautionary measures (e.g., P261, P262) are advised to avoid inhalation or dermal contact .

- Environmental Impact: Not classified as hazardous to the environment, but disposal via drainage is prohibited .

Data Gaps and Research Needs

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of (S)-2-amino-N,N-dimethylpropanamide hydrochloride typically involves:

- Starting Material: (S)-2-amino propanoic acid derivatives or their esters.

- Key Reaction: Formation of the amide bond by reacting the amino acid or its derivative with dimethylamine or dimethylamine hydrochloride.

- Salt Formation: Conversion of the free amide to its hydrochloride salt by treatment with hydrochloric acid.

This general approach ensures the retention of stereochemistry at the chiral center and yields the hydrochloride salt, which is more stable and easier to handle.

Detailed Synthetic Routes

Amidation of (S)-2-Aminopropanoic Acid Derivatives

- Step 1: Activation of the carboxylic acid group of (S)-2-aminopropanoic acid or its ester using coupling reagents such as oxalyl chloride or carbodiimides (e.g., DCC, EDC).

- Step 2: Reaction of the activated intermediate with dimethylamine or dimethylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the N,N-dimethyl amide.

- Step 3: Purification of the intermediate amide compound.

Formation of Hydrochloride Salt

- The free base amide is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Hydrochloric acid gas or concentrated hydrochloric acid is introduced to form the hydrochloride salt.

- The salt precipitates and is collected by filtration, washed, and dried.

Representative Example from Literature

Although direct literature on (S)-2-amino-N,N-dimethylpropanamide hydrochloride is limited, analogous compounds such as 2-amino-N,N-dimethylpropanamide hydrochloride have been synthesized using the following method:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | (S)-2-aminopropanoic acid + oxalyl chloride in dichloromethane, room temperature, 24 h | Formation of acid chloride intermediate |

| 2 | Addition of dimethylamine hydrochloride and triethylamine, stirring at room temperature for 48 h | Formation of N,N-dimethyl amide intermediate |

| 3 | Work-up with water, acid, and base washes; drying over MgSO4 | Purification of amide compound |

| 4 | Treatment with HCl in ethanol to form hydrochloride salt | Precipitation of (S)-2-amino-N,N-dimethylpropanamide hydrochloride |

This method yields the target compound with high purity (typically >80% yield) and preserves stereochemistry.

Alternative Synthetic Strategies

- Reductive Amination: Starting from (S)-2-aminopropanal or its derivatives, reductive amination with dimethylamine under reducing conditions can produce the dimethyl amide.

- Direct Alkylation: Alkylation of (S)-2-aminopropanamide with methylating agents under controlled conditions, followed by hydrochloride salt formation.

- Enzymatic Methods: Biocatalytic amidation using enzymes selective for chiral substrates can be employed for greener synthesis, though this is less common industrially.

Purification and Characterization

- The hydrochloride salt is generally purified by recrystallization from solvents such as ethanol or isopropanol.

- Characterization techniques include:

- NMR Spectroscopy: To confirm the structure and stereochemistry.

- Mass Spectrometry: For molecular weight confirmation.

- Optical Rotation: To verify enantiomeric purity.

- Elemental Analysis: To confirm composition and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Chloride Amidation | (S)-2-aminopropanoic acid | Oxalyl chloride, dimethylamine HCl, triethylamine | 80-85 | Preserves stereochemistry, common method |

| Reductive Amination | (S)-2-aminopropanal | Dimethylamine, reducing agent | 60-75 | Requires careful control of conditions |

| Direct Alkylation | (S)-2-aminopropanamide | Methylating agents, base | 50-70 | Risk of over-alkylation, less selective |

| Enzymatic Amidation | (S)-2-aminopropanoic acid ester | Amidase enzymes | Variable | Environmentally friendly, less scalable |

Research Findings and Considerations

- The amidation via acid chloride intermediate is the most widely reported and reliable method for preparing (S)-2-amino-N,N-dimethylpropanamide hydrochloride with high stereochemical integrity.

- The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in pharmaceutical applications.

- Optimization of reaction conditions (temperature, solvent, reagent equivalents) is crucial for maximizing yield and purity.

- Avoidance of racemization during synthesis is critical; mild reaction conditions and rapid work-up help preserve the chiral center.

- Analytical methods confirm the successful preparation and purity of the compound, essential for downstream applications.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stability considerations for (S)-2-amino-N,N-dimethylpropanamide HCl?

- Methodological Answer : Store at 2–8°C in a dry environment to maintain stability . Avoid exposure to incompatible materials (e.g., strong oxidizing agents), though specific incompatibilities require further experimental validation due to limited data . Stability under varying pH or temperature conditions should be tested via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) with chiral shift reagents. Compare results to the (R)-enantiomer’s synthetic protocols and spectral data, which involve controlled reaction temperatures and pH during amide bond formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear P95 respirators (NIOSH-certified) for dust control and OV/AG/P99 respirators for higher protection . Use nitrile gloves and safety goggles compliant with EN 166 standards .

- Exposure Control : Implement local exhaust ventilation to minimize aerosol formation. Avoid skin/eye contact; rinse thoroughly with water for 15+ minutes if exposed .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities between (S)- and (R)-enantiomers?

- Methodological Answer : Conduct comparative enantiomer studies using:

- Molecular docking simulations to assess binding affinity differences to biological targets (e.g., enzymes or receptors).

- In vitro assays (e.g., enzyme inhibition or receptor-binding assays) with dose-response curves to quantify enantiomer-specific effects .

- Metabolic tracking via deuterium-labeled analogs (e.g., 2-amino-N,N-dimethylpropanamide-d6) to study stereoselective metabolic pathways .

Q. What experimental strategies optimize the synthesis of this compound for high yield and purity?

- Methodological Answer :

- Stepwise optimization : Vary reaction parameters (e.g., solvent polarity, temperature) during the coupling of (S)-2-aminopropanoic acid with dimethylamine. Use coupling agents like HATU to improve efficiency .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) to isolate the hydrochloride salt .

Q. How do structural modifications (e.g., deuterium labeling or halogenation) impact the compound’s pharmacokinetic properties?

- Methodological Answer :

- Deuterium labeling : Synthesize 2-amino-N,N-dimethylpropanamide-d6 to track metabolic pathways via mass spectrometry (LC-MS/MS). Compare metabolic half-lives and enzyme interactions to the non-deuterated form .

- Halogenation : Introduce chloro or fluoro groups at the α-carbon and assess solubility (via shake-flask method) and membrane permeability (Caco-2 cell assays) .

Critical Analysis of Data Contradictions

- Stability Data Gaps : notes a lack of decomposition temperature data. Researchers should perform TGA to establish thermal stability thresholds.

- Enantiomer-Specific Toxicity : While this compound is not classified as carcinogenic, its (R)-enantiomer’s toxicity profile remains understudied. Comparative cytotoxicity assays (e.g., MTT on HepG2 cells) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.